molecular formula C20H22N4O2 B12720805 Quinazoline, 4-(4-methoxyphenoxy)-2-(4-methyl-1-piperazinyl)- CAS No. 129112-40-9

Quinazoline, 4-(4-methoxyphenoxy)-2-(4-methyl-1-piperazinyl)-

Cat. No.: B12720805
CAS No.: 129112-40-9
M. Wt: 350.4 g/mol
InChI Key: HAUFPAFADZJDKU-UHFFFAOYSA-N
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Description

Quinazoline, 4-(4-methoxyphenoxy)-2-(4-methyl-1-piperazinyl)- is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives typically involves multi-step organic reactions. Common starting materials include anthranilic acid derivatives and various substituted anilines. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls.

Industrial Production Methods

Industrial production methods for quinazoline derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Quinazoline derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazoline N-oxides using oxidizing agents.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups to the quinazoline core.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for their interactions with biological macromolecules.

    Medicine: Investigated for their potential as anticancer, antiviral, and antibacterial agents.

    Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of quinazoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, some quinazoline derivatives inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline derivatives
  • Isoquinoline derivatives
  • Pyrimidine derivatives

Uniqueness

Quinazoline derivatives are unique due to their specific structural features, which allow for diverse chemical modifications and biological activities. Compared to similar compounds, quinazolines often exhibit distinct pharmacological profiles and therapeutic potentials.

Properties

CAS No.

129112-40-9

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

4-(4-methoxyphenoxy)-2-(4-methylpiperazin-1-yl)quinazoline

InChI

InChI=1S/C20H22N4O2/c1-23-11-13-24(14-12-23)20-21-18-6-4-3-5-17(18)19(22-20)26-16-9-7-15(25-2)8-10-16/h3-10H,11-14H2,1-2H3

InChI Key

HAUFPAFADZJDKU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)OC

Origin of Product

United States

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